molecular formula C25H17ClF2N4O2 B2793762 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chloro-2-fluorophenyl)acetamide CAS No. 1185039-34-2

2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chloro-2-fluorophenyl)acetamide

Cat. No.: B2793762
CAS No.: 1185039-34-2
M. Wt: 478.88
InChI Key: CWFLOZDGGZPFBF-UHFFFAOYSA-N
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Description

2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chloro-2-fluorophenyl)acetamide is a synthetic organic compound with potential applications in medicinal chemistry. This compound features a complex structure combining indole and pyrimidine derivatives, which are often found in bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Preparation: : The synthesis of this compound generally starts with the preparation of the indole core. A common method is the Fischer indole synthesis, which involves reacting phenylhydrazine with a ketone or aldehyde.

  • Fluorination and Chlorination: : Specific fluorination and chlorination steps are employed to introduce fluorine and chlorine atoms at desired positions on the aromatic rings. Reagents like N-fluorobenzenesulfonimide (NFSI) for fluorination and thionyl chloride for chlorination are typically used.

  • Pyrimidoindole Formation: : The indole derivative is then fused with a pyrimidine ring through cyclization reactions. This might involve the use of strong acids or bases under high temperatures.

  • Acetamide Formation: : The final step involves coupling the substituted pyrimidoindole with an acetamide derivative. This is usually carried out using coupling agents like EDC (ethyl(dimethylaminopropyl) carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods may involve continuous flow synthesis to streamline the process and improve yields. Techniques like microwave-assisted synthesis and solvent-free conditions are often explored to reduce the environmental impact and enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation to introduce further functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions, using agents such as lithium aluminum hydride (LiAlH₄), can be employed to reduce specific functional groups, such as nitro groups to amines.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to electron-withdrawing groups.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate, chromium trioxide.

  • Reduction Reagents: : Lithium aluminum hydride, sodium borohydride (NaBH₄).

  • Substitution Conditions: : Solvents like dimethylformamide (DMF), bases like sodium hydride (NaH).

Major Products Formed

  • Oxidation Products: : Ketones, carboxylic acids.

  • Reduction Products: : Amines, alcohols.

  • Substitution Products: : Various substituted aromatic derivatives.

Scientific Research Applications

  • Chemistry: : It serves as a valuable intermediate for synthesizing other complex organic molecules.

  • Biology: : Due to its structural complexity, it can be used to study protein-ligand interactions.

  • Medicine: : This compound might exhibit pharmacological activities, making it a candidate for drug development, particularly in oncology and infectious diseases.

  • Industry: : It could be utilized in the synthesis of dyes and pigments due to its stable aromatic structure.

Mechanism of Action

The mechanism by which this compound exerts its effects largely depends on its interaction with biological targets:

  • Molecular Targets: : It might interact with enzymes or receptors, inhibiting or activating their functions.

  • Pathways Involved: : The pathways can include inhibition of kinases, modulation of cell signaling cascades, or interference with DNA replication processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorophenyl)acetamide: : Lacks fluorine atoms, potentially altering its biological activity.

  • 2-(3-benzyl-8-chloro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chloro-2-fluorophenyl)acetamide: : Substitutes chlorine for one of the fluorine atoms, which may impact its reactivity and binding affinity.

Highlighting Uniqueness

The unique combination of fluorine and chlorine substituents in 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chloro-2-fluorophenyl)acetamide can significantly affect its electronic properties and steric interactions, offering distinct advantages in its pharmacological profile and chemical reactivity. This makes it a compelling subject for further research and development in various scientific domains.

Properties

IUPAC Name

2-(3-benzyl-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl)-N-(4-chloro-2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClF2N4O2/c26-16-6-8-20(19(28)10-16)30-22(33)13-32-21-9-7-17(27)11-18(21)23-24(32)25(34)31(14-29-23)12-15-4-2-1-3-5-15/h1-11,14H,12-13H2,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFLOZDGGZPFBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC(=O)NC5=C(C=C(C=C5)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClF2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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